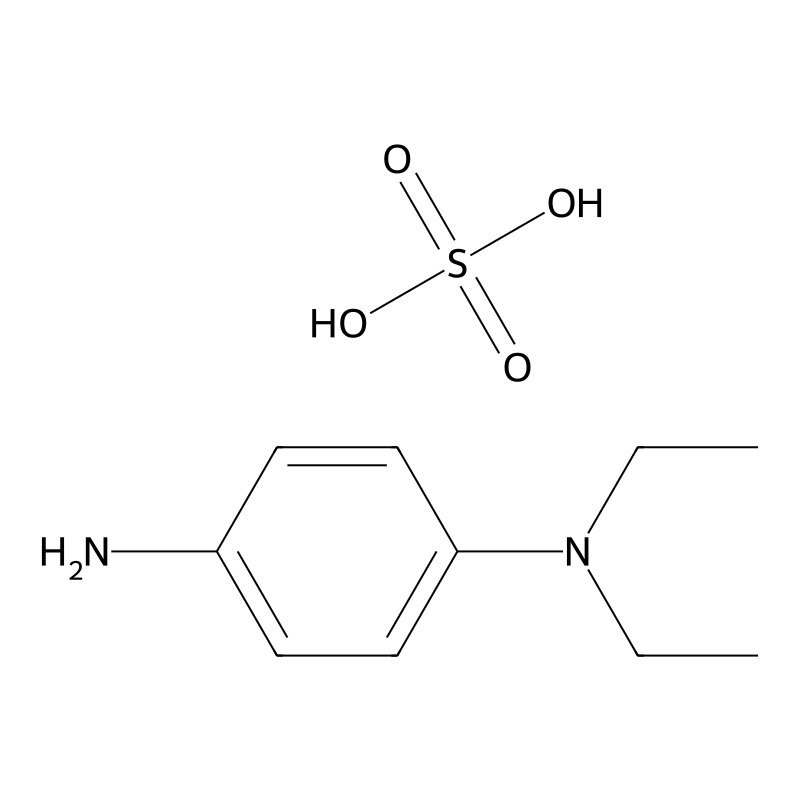

N,N-Diethyl-p-phenylenediamine sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analytical Chemistry

N,N-Diethyl-p-phenylenediamine sulfate (N,N-DPD sulfate) is primarily used in analytical chemistry as a chromogenic reagent for the spectrophotometric determination of various compounds. It reacts with specific functional groups in these compounds to form colored products, allowing for their quantification by measuring the absorbance of light at specific wavelengths. Here are some specific examples:

- Determination of chlorine: N,N-DPD sulfate reacts with free chlorine in water to form a colored complex, enabling the measurement of chlorine concentration in various environmental and industrial samples.

- Analysis of drugs: N,N-DPD sulfate can be used to determine the concentration of certain drugs containing phenolic groups or aromatic amino groups [].

Other Applications

In addition to its primary use in analytical chemistry, N,N-DPD sulfate has been explored for other scientific research applications, such as:

- Investigating rapid chlorination rate constants: Studies have employed N,N-DPD sulfate as a probe to investigate the reaction kinetics of chlorine with other compounds.

N,N-Diethyl-p-phenylenediamine sulfate is a chemical compound with the molecular formula and a molecular weight of approximately 262.33 g/mol. It appears as a white to beige crystalline powder and is soluble in water and alcohol. This compound is known for its light sensitivity and air sensitivity, necessitating careful storage in a dry, well-ventilated area, away from strong oxidizing agents .

N,N-Diethyl-p-phenylenediamine sulfate is primarily utilized as a reagent in analytical chemistry, particularly for the spectrophotometric determination of various drugs containing phenolic or aromatic amino groups. It serves as a color developer in photography and is instrumental in water quality testing, especially for measuring chlorine levels through the DPD method .

- Chlorine Measurement: In the presence of free chlorine, it reacts to form a pink or magenta-colored compound. This reaction is used to quantify chlorine concentrations in water samples, where the intensity of the color correlates directly to the chlorine level .

- Spectrophotometric Reactions: It can react with various drugs such as salbutamol sulfate and sulfamethoxazole, facilitating their analysis through colorimetric methods .

N,N-Diethyl-p-phenylenediamine sulfate can be synthesized through various methods, primarily involving:

- N-Alkylation: The synthesis typically starts with p-phenylenediamine, which undergoes N-alkylation with diethyl sulfate to yield N,N-diethyl-p-phenylenediamine. The resultant amine is then treated with sulfuric acid to form the sulfate salt.

- Recrystallization: The crude product may be purified through recrystallization processes to enhance purity levels above 97% .

N,N-Diethyl-p-phenylenediamine sulfate stands out due to its specific application in chlorine measurement and its role as a color developer in both analytical chemistry and photography, making it particularly valuable in environmental monitoring and chemical analysis .

N,N-Diethyl-p-phenylenediamine sulfate is a critical chemical compound widely utilized in analytical chemistry, particularly for spectrophotometric determinations [1]. The synthesis methodology outlined in Patent CN102030659A represents one of the most efficient and reliable approaches for producing this compound with high purity and yield [1]. This patented process involves a sequential three-stage approach: nitrosation, reduction, and purification, followed by salt formation [1] [2].

The nitrosation-reduction-purification methodology begins with the nitrosation of diethylaniline under carefully controlled conditions [1]. According to the patent specifications, the process utilizes a precise ratio of reactants: 75 parts diethylaniline to 122 parts concentrated hydrochloric acid, mixed with water and cooled to a temperature range of 0-10°C [1]. This temperature control is critical for the success of the reaction, as it prevents side reactions and ensures selectivity [2].

The nitrosation reaction proceeds with the addition of sodium nitrite (41.1% aqueous solution) to the cooled mixture, maintaining isothermal conditions for 2.5-3 hours [1]. This step results in the formation of p-nitroso-N,N-diethylaniline as an intermediate product in aqueous solution [1] [2]. The careful control of reaction parameters during this stage is essential for achieving high conversion rates and minimizing impurities [2].

Following nitrosation, the reduction step employs zinc powder in an acidic medium [1]. The patent specifies adding concentrated hydrochloric acid, water, and zinc powder in a ratio of 25mL:75mL:23g, with the reaction maintained at 15-20°C for 1.5-2.5 hours [1]. This zinc-mediated reduction effectively converts the nitroso intermediate to N,N-diethyl-1,4-phenylenediamine [1] [2].

The purification stage involves basification of the reaction solution with sodium hydroxide to strong alkalinity, followed by separation of the organic phase and vacuum distillation [1]. The distillation is conducted at 115-116°C under a reduced pressure of 5 mmHg to obtain pure N,N-diethyl-1,4-phenylenediamine [1] [2]. This purification step is crucial for removing impurities and achieving the high-quality product required for analytical applications [2].

The final step involves salt formation, where the purified N,N-diethyl-1,4-phenylenediamine is dissolved in dried benzene and treated with dry hydrogen chloride gas until saturation [1]. The resulting precipitate is collected and dried to yield the final N,N-diethyl-p-phenylenediamine hydrochloride product [1]. For sulfate salt production, a similar process is employed but with sulfuric acid instead of hydrogen chloride [2] [4].

| Parameter | Optimized Value | Critical Function |

|---|---|---|

| Diethylaniline Volume Ratio | 75 parts | Starting material substrate |

| Concentrated Hydrochloric Acid Volume Ratio | 122 parts | Maintains strongly acidic conditions |

| Temperature Range | 0-10°C | Controls nitrosation reaction rate |

| Sodium Nitrite Concentration | 41.1% aqueous solution | Provides nitrosating agent |

| Reaction Time | 2.5-3.0 hours | Ensures complete nitrosation |

| Zinc Powder Amount (per 75mL diethylaniline) | 23g | Reduction of nitroso intermediate |

| Reduction Temperature | 15-20°C | Optimal reduction kinetics |

| Reduction Time Range | 1.5-2.5 hours | Complete reduction to diamine |

| Distillation Temperature | 115-116°C | Pure product isolation |

| Distillation Pressure | 5 mmHg | Vacuum distillation efficiency |

This methodology offers several advantages, including a stable and reliable process, low cost, ease of operation, and most importantly, the production of high-purity N,N-diethyl-p-phenylenediamine sulfate with excellent sensitivity for environmental monitoring applications [1] [2].

Key Reaction Mechanisms and Optimization Parameters

The synthesis of N,N-diethyl-p-phenylenediamine sulfate involves several complex reaction mechanisms, each requiring specific optimization parameters to ensure high yield and purity [2] [4]. Understanding these mechanisms is crucial for process improvement and troubleshooting during manufacturing [4].

The nitrosation of diethylaniline represents the first critical reaction mechanism in the synthesis pathway [1]. This reaction proceeds through an electrophilic aromatic substitution mechanism, where the nitrosonium ion (NO+) acts as the electrophile [10]. The nitrosonium ion is generated in situ from sodium nitrite under acidic conditions and selectively attacks the para position of the diethylaniline ring, which is activated by the electron-donating diethylamino group [10] [13]. The rate-determining step in this mechanism is the attack of the nitrosonium ion on the aromatic ring, which is highly dependent on temperature and pH control [10].

Optimization of the nitrosation reaction requires maintaining a pH below 2 and a temperature between 0-5°C [1] [10]. The slow, controlled addition of sodium nitrite solution is essential to prevent side reactions and ensure selective para-substitution [1]. Studies have shown that reaction kinetics are significantly influenced by the concentration of nitrite ions, with higher concentrations potentially leading to unwanted side products [10] [13].

The reduction of the nitroso intermediate to the corresponding amine involves a metal-mediated reduction mechanism [1]. In the zinc-hydrochloric acid system specified in Patent CN102030659A, zinc metal serves as the electron donor, reducing the nitroso group through a series of electron and proton transfer steps [1] [4]. This mechanism is influenced by the surface area of the zinc powder, with finer particles providing faster reduction rates due to increased surface contact [4].

Optimization parameters for the reduction step include using fresh zinc powder with appropriate particle size, maintaining efficient stirring to prevent agglomeration, and controlling the temperature between 15-20°C [1] [4]. The reaction time of 1.5-2.5 hours ensures complete reduction while minimizing over-reduction or side reactions [1]. The zinc-hydrochloric acid system offers advantages over other reducing agents such as iron-hydrochloric acid or tin chloride, as it provides cleaner reaction products and easier purification [1] [4].

The formation of the sulfate salt involves an acid-base neutralization mechanism between the purified N,N-diethyl-p-phenylenediamine and sulfuric acid [4]. This reaction is straightforward but requires precise stoichiometric control to ensure complete salt formation without excess acid, which could lead to degradation of the product [4] [16].

| Reaction Step | Mechanism Type | Rate-Determining Factor | Optimization Parameter | Typical Conversion |

|---|---|---|---|---|

| Nitrosation of Diethylaniline | Electrophilic aromatic substitution | Temperature and pH control | pH <2, T = 0-5°C | >95% |

| Nitroso Intermediate Formation | N-nitrosoamine intermediate | Nitrite concentration | Slow addition of NaNO₂ | 90-95% |

| Zinc Reduction Process | Metal-mediated reduction | Zinc surface area | Fresh Zn powder, stirring | >98% |

| Diamine Product Formation | Aromatic amine synthesis | pH adjustment timing | Controlled basification | 95-98% |

| Sulfate Salt Formation | Acid-base neutralization | Sulfuric acid stoichiometry | 1:1 stoichiometric ratio | >99% |

Kinetic studies have demonstrated that the overall reaction efficiency is highly dependent on temperature control during both nitrosation and reduction steps [16]. Variations of even a few degrees can significantly impact reaction rates and product purity [16]. Additionally, the concentration of reactants plays a crucial role in determining the reaction outcome, with optimal concentrations established through extensive experimental optimization [16].

Recent advances in reaction monitoring techniques, such as real-time spectroscopic analysis, have enabled more precise control of these reaction parameters, leading to improved yields and product quality [16] [20]. These monitoring systems allow for dynamic adjustment of reaction conditions based on the actual progress of the reaction, rather than relying solely on predetermined time intervals [20].

Industrial-Scale Synthesis Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of N,N-diethyl-p-phenylenediamine sulfate presents numerous challenges that require innovative solutions to maintain product quality while achieving economic viability [18] [20]. These challenges span various aspects of the manufacturing process, from reaction engineering to environmental considerations [18].

Temperature control represents one of the most significant challenges in scaling up the nitrosation reaction [1] [18]. Maintaining the required 0-10°C temperature range becomes increasingly difficult as reactor volumes increase due to the exothermic nature of the nitrosation process [18]. Industrial solutions include advanced cooling systems with distributed cooling jackets and sophisticated temperature monitoring networks that provide real-time feedback for precise control [18] [20]. Some manufacturers have implemented continuous-flow reactors with enhanced heat exchange capabilities to address this challenge effectively [20].

Reaction scale-up also introduces heat management issues in large reactors, particularly during the reduction step where the zinc-acid reaction generates considerable heat [18]. The solution lies in designing reactors with high surface-to-volume ratios and implementing staged addition of reducing agents to control reaction rates [18] [20]. Continuous-flow systems with integrated heat exchangers have proven effective in managing these thermal challenges while maintaining reaction efficiency [20].

Purification efficiency presents another major industrial challenge, particularly in handling the zinc mud generated during the reduction process [1] [18]. Large-scale operations require efficient separation systems to remove these byproducts without compromising product quality [18]. Advanced centrifugal separation and filtration systems have been developed specifically for this application, allowing for continuous processing and reduced handling of hazardous materials [18] [20].

Environmental compliance has become increasingly important in chemical manufacturing, with strict regulations governing waste disposal and emissions [18]. The acidic waste streams generated during N,N-diethyl-p-phenylenediamine sulfate production require neutralization before disposal [18]. Innovative closed-loop acid recovery systems have been implemented by leading manufacturers, allowing for the recycling of acids and significant reduction in waste generation [18] [20]. These systems not only address environmental concerns but also improve economic efficiency by reducing raw material costs [20].

Product quality control at industrial scale requires robust analytical methods and process controls to ensure consistent purity exceeding 98% [18] [20]. Real-time spectroscopic monitoring systems have been integrated into production lines, allowing for continuous assessment of product quality and immediate process adjustments when necessary [20]. These systems employ advanced algorithms to detect deviations from optimal parameters and automatically implement corrective actions [20].

| Challenge Category | Specific Challenge | Proposed Solution | Implementation Status |

|---|---|---|---|

| Temperature Control | Maintaining 0-10°C during nitrosation | Advanced cooling systems with temperature monitoring | Commercially available |

| Reaction Scale-up | Heat management in large reactors | Continuous-flow reactors with heat exchangers | Pilot scale testing |

| Purification Efficiency | Zinc mud removal and handling | Centrifugal separation and filtration systems | Standard practice |

| Environmental Compliance | Waste acid neutralization | Closed-loop acid recovery systems | Regulatory requirement |

| Product Quality Control | Consistent purity >98% | Real-time spectroscopic monitoring | Industry standard |

| Cost Optimization | Raw material costs | Process optimization and automation | Ongoing development |

Cost optimization remains an ongoing challenge in industrial production [18]. The relatively high cost of raw materials, particularly high-purity diethylaniline, impacts the economic viability of large-scale manufacturing [18]. Process optimization and automation have emerged as key strategies for addressing this challenge, with computer-controlled systems optimizing reagent usage and minimizing waste [18] [20]. Additionally, some manufacturers have explored alternative synthetic routes that utilize less expensive starting materials while maintaining product quality [20].

Pressure and temperature parameters must be carefully controlled during industrial synthesis to ensure optimal reaction conditions [20]. Studies have shown that pressure can significantly impact reaction kinetics, particularly during the reduction step [20]. Industrial systems typically operate at pressures between 1×10^5 and 4.5×10^7 Pa, with higher pressures generally resulting in improved reaction rates but requiring specialized equipment [20]. Temperature effects are equally important, with optimal ranges established for each reaction step based on extensive kinetic studies [20].

Alternative Synthetic Pathways and Comparative Analyses

While the nitrosation-reduction methodology described in Patent CN102030659A represents a well-established approach for synthesizing N,N-diethyl-p-phenylenediamine sulfate, several alternative synthetic pathways have been developed and merit comparative analysis [4] [22]. These alternative routes offer different advantages in terms of starting materials, reaction conditions, and environmental considerations [22].

Direct alkylation of p-phenylenediamine with diethyl sulfate represents one alternative synthetic approach [22]. This method involves the reaction of p-phenylenediamine with diethyl sulfate in the presence of a base, typically at elevated temperatures around 90°C . The reaction proceeds through nucleophilic substitution, where the amino groups of p-phenylenediamine attack the electrophilic carbon atoms of diethyl sulfate [22]. This pathway offers the advantage of a more direct approach with fewer synthetic steps compared to the nitrosation-reduction method . However, challenges include controlling the selectivity of mono- versus di-alkylation and managing the relatively high toxicity of diethyl sulfate as a reagent [22].

Catalytic hydrogenation of N,N-diethyl-4-nitroaniline provides another viable synthetic route [22]. This method employs palladium on activated carbon (Pd/C) as a catalyst with hydrogen gas as the reducing agent, typically conducted at room temperature in methanol or similar solvents . The reaction involves the selective reduction of the nitro group to an amino group while preserving the diethylamino functionality [22]. Advantages of this approach include mild reaction conditions, high yields (90-95%), and excellent selectivity . The main limitations are the requirement for specialized hydrogenation equipment and the handling of hydrogen gas, which presents safety considerations in industrial settings [22].

Electrochemical reduction methods have emerged as environmentally friendly alternatives for synthesizing N,N-diethyl-p-phenylenediamine sulfate [23] [25]. These approaches utilize electrodes and appropriate electrolytes to reduce nitroso or nitro precursors without the need for chemical reducing agents [23]. The reaction proceeds through electron transfer at the electrode surface, offering precise control over the reduction process [23] [25]. The primary advantages include reduced chemical waste, lower energy requirements, and potential for continuous processing [23]. However, challenges include scaling up electrode systems for industrial production and optimizing electrolyte compositions for maximum efficiency [23] [25].

| Synthetic Route | Starting Material | Key Reagents | Yield Range | Temperature Requirements | Main Advantages |

|---|---|---|---|---|---|

| Nitrosation-Reduction (CN102030659A) | Diethylaniline | NaNO₂, HCl, Zn powder | 85-95% | 0-20°C | High purity, well-established |

| Direct Alkylation with Diethyl Sulfate | p-Phenylenediamine | Diethyl sulfate, base | 70-85% | 90°C | Direct approach, fewer steps |

| Catalytic Hydrogenation of Nitro Precursor | N,N-Diethyl-4-nitroaniline | Pd/C, H₂ gas | 90-95% | Room temperature | High yield, mild conditions |

| Electrochemical Reduction Method | Nitroso-nitro compounds | Electrodes, electrolyte | 80-90% | Ambient | Green chemistry, no chemical waste |

Comparative analysis of these synthetic pathways reveals important trade-offs in terms of efficiency, cost, and environmental impact [22] [25]. The nitrosation-reduction methodology offers high purity and reliability but involves multiple steps and generates significant waste [1] [22]. The direct alkylation approach provides a shorter synthetic route but typically yields lower purity products requiring additional purification [22]. Catalytic hydrogenation delivers excellent yields under mild conditions but requires specialized equipment and careful handling of hydrogen gas [22]. Electrochemical methods offer the most environmentally friendly approach but face challenges in scaling up for industrial production [23] [25].

Economic considerations also play a crucial role in selecting the appropriate synthetic pathway [22] [33]. The nitrosation-reduction method benefits from relatively inexpensive starting materials and reagents, making it cost-effective for large-scale production despite its multi-step nature [1] [22]. In contrast, catalytic hydrogenation requires more expensive catalysts and specialized equipment, increasing capital costs but potentially reducing operational expenses through higher yields and fewer purification requirements [22]. Electrochemical methods may offer long-term economic advantages through reduced waste treatment costs and lower energy consumption, though initial implementation costs can be substantial [23] [33].

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (20.75%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

6065-27-6